4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
The compound “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds, which are five-membered rings that possess two carbons, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The compound “this compound” falls under the 1,2,4-oxadiazole category .Scientific Research Applications
Synthesis and Material Properties
Compounds related to "4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one" have been synthesized for their unique physicochemical properties, such as the ability to form sulfonated poly(aryl ether) membranes with excellent film-forming properties, high thermal and chemical stability, and significant proton conductivity, making them potential candidates for fuel cell applications (Jin & Zhu, 2018).
Antimicrobial and Antifungal Activities
Several derivatives of this compound have been synthesized with the aim of exploring their antimicrobial and antifungal potentials. For instance, specific oxadiazole derivatives have shown promising activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (El-Hashash et al., 2012); (Bektaş et al., 2007).
Structural and Computational Analysis
New compounds within this chemical family have undergone comprehensive structural analysis, including single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies not only confirm the molecular structure but also provide insights into the electronic properties and potential reactivity of the molecules (Kumara et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives, including those containing fluorophenyl groups, have been evaluated as corrosion inhibitors for metals in acidic media. These studies demonstrate the compounds' effectiveness in significantly reducing corrosion rates, attributed to their strong adsorption on metal surfaces (Bouklah et al., 2006).
Nonlinear Optical Properties
The synthesis of 1,3,4-oxadiazole derivatives with specific substituents has been pursued to investigate their nonlinear optical properties. These materials exhibit potential as optical limiters, indicating their applicability in the development of optoelectronic devices (Chandrakantha et al., 2011).
Future Directions
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFKAAZAKLNBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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